COX-2 Selectivity: Niflumic Acid Exhibits 160-Fold Selectivity for COX-2 over COX-1 in Human Recombinant Enzyme Assays
Niflumic acid demonstrates high selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) in human recombinant enzyme assays, with IC50 values of 0.1 µM and 16 µM, respectively, yielding a 160-fold selectivity ratio . In ovine recombinant enzyme systems, the Ki values are 0.02 µM (COX-2) and 2 µM (COX-1), confirming a consistent 100-fold selectivity across species . This selectivity profile positions NFA as a preferential COX-2 inhibitor among fenamates, though direct comparative COX-2/COX-1 selectivity data for flufenamic acid and mefenamic acid under identical assay conditions are not consolidated in a single published study. The quantitative selectivity ratio supports the use of NFA in experimental contexts where minimization of COX-1-mediated gastrointestinal effects is desired.
| Evidence Dimension | COX-2 vs COX-1 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | Human recombinant COX-2 IC50 = 0.1 µM; COX-1 IC50 = 16 µM; Selectivity ratio (COX-1/COX-2) = 160. Ovine recombinant COX-2 Ki = 0.02 µM; COX-1 Ki = 2 µM; Selectivity ratio = 100. |
| Comparator Or Baseline | Comparator COX-2/COX-1 selectivity data for flufenamic acid and mefenamic acid under identical human recombinant assay conditions are not available in the primary literature; cross-class inference based on COX-2 selectivity of fenamates as a class. |
| Quantified Difference | NFA exhibits 160-fold selectivity for COX-2 over COX-1 (human recombinant IC50). |
| Conditions | Human recombinant COX-1 and COX-2 enzyme inhibition assays; ovine recombinant COX-1 and COX-2 enzyme inhibition assays. |
Why This Matters
Procurement of niflumic acid over non-selective fenamates is scientifically justified when experimental designs require COX-2 preferential inhibition with a well-defined, reproducible selectivity ratio of 160-fold.
